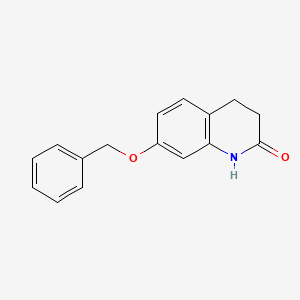

7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-phenylmethoxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-16-9-7-13-6-8-14(10-15(13)17-16)19-11-12-4-2-1-3-5-12/h1-6,8,10H,7,9,11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPEXFAOKNGMYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 7 Benzyloxy 3,4 Dihydro 1h Quinolin 2 One

Established Synthetic Pathways for 7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one

The traditional synthesis of this compound and its subsequent modifications are well-documented, providing reliable methods for its preparation and functionalization.

Synthesis from Precursor Molecules, e.g., 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone

The most common and direct route to this compound involves the O-alkylation of its precursor, 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone. This transformation is typically achieved through the Williamson ether synthesis. wikipedia.orgbyjus.commasterorganicchemistry.com In this SN2 reaction, the hydroxyl group of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone is first deprotonated by a suitable base to form a more nucleophilic alkoxide. This alkoxide then attacks an benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride, to form the desired ether linkage. wikipedia.org

The choice of base and solvent is crucial for the success of this reaction. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are often employed to ensure complete deprotonation of the phenolic hydroxyl group. numberanalytics.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can effectively solvate the cation without interfering with the nucleophilic attack of the alkoxide. byjus.com The reaction temperature can range from room temperature to elevated temperatures to ensure a reasonable reaction rate. byjus.com

Table 1: Reaction Parameters for Williamson Ether Synthesis of this compound

| Parameter | Typical Conditions |

| Precursor | 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone |

| Reagent | Benzyl halide (e.g., Benzyl bromide, Benzyl chloride) |

| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF), Acetonitrile |

| Temperature | Room temperature to 100 °C |

| Reaction Type | SN2 |

Alkylation and Arylation Reactions for C- and N-Substitutions

Further functionalization of the this compound scaffold can be achieved through alkylation and arylation reactions at both carbon and nitrogen atoms.

C-Alkylation and C-Arylation: The C3 position of the quinolinone ring is a common site for alkylation. While direct C-H alkylation of this compound is not extensively documented, related systems like quinoxalin-2(1H)-ones undergo direct C3 alkylation. rsc.orgrsc.org These reactions often proceed via radical mechanisms, utilizing radical precursors to generate alkyl radicals that add to the C3 position. mdpi.com Hypervalent iodine reagents have also been employed to promote the C3-alkylation of quinoxalin-2(1H)-ones with unactivated alkenes. nih.gov These methodologies suggest that similar strategies could be applicable to the this compound core.

N-Alkylation and N-Arylation: The nitrogen atom of the lactam can be functionalized through N-alkylation or N-arylation. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and represents a key method for the N-arylation of amines and related compounds. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction typically involves the coupling of an aryl halide or triflate with the N-H bond of the quinolinone in the presence of a palladium catalyst and a suitable ligand. nih.govrsc.org The choice of ligand is critical for the efficiency of the reaction and can be tailored to the specific substrates.

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of quinolinone derivatives.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions offer a streamlined approach to the synthesis of complex molecules from simple starting materials in a single step, which is a key principle of green chemistry. researchgate.net While a specific one-pot synthesis for this compound is not prominently reported, domino reactions leading to the 2,3-dihydro-4(1H)-quinolinone core are known. mdpi.com For instance, the synthesis of 3,3′-methylenebis(4-hydroxyquinolin-2(1H)-ones) from 2-quinolones in a formylation reaction using a DMF/Et3N mixture highlights the potential for unexpected one-pot transformations. nih.gov Multicomponent protocols for the synthesis of related dihydroquinazolinones have been successfully developed, suggesting the feasibility of similar strategies for dihydroquinolinones. nih.gov

Catalyst-Driven Synthesis and Green Chemistry Considerations

Catalyst-driven synthetic methods are at the forefront of green chemistry, often enabling reactions under milder conditions with higher efficiency and selectivity. The catalytic hydrogenation of quinolines is a direct route to dihydroquinolines. Depending on the catalyst and reaction conditions, different isomers can be selectively obtained. For example, supported gold catalysts have shown unusual chemoselectivity in the hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines. acs.org Cobalt-amido cooperative catalysis has been used for the controlled partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines. researchgate.netnih.govnih.gov Ruthenium catalysts have been employed for the asymmetric hydrogenation of the carbocyclic ring of quinolines. rsc.org The use of water as a solvent in the synthesis of related heterocyclic compounds further aligns with the principles of green chemistry. researchgate.net Electrochemical methods also present a green alternative for the hydrogenation of quinolines. rsc.org

Table 2: Catalyst Systems for Quinoline (B57606) Hydrogenation

| Catalyst System | Product | Reference |

| Supported Gold (Au/HSA-TiO₂) | 1,2,3,4-Tetrahydroquinolines | acs.org |

| Cobalt-amido cooperative catalyst | 1,2-Dihydroquinolines | researchgate.netnih.govnih.gov |

| Ru(η³-methallyl)₂(cod)–PhTRAP | 5,6,7,8-Tetrahydroquinolines | rsc.org |

Microwave-Assisted and Ultrasonic Synthesis Techniques

Microwave and ultrasonic irradiation are emerging as powerful tools in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions.

Microwave-Assisted Synthesis: Microwave-assisted synthesis has been successfully applied to the preparation of various quinolinone and quinazolinone derivatives. nih.govresearchgate.netmdpi.comorganic-chemistry.org These methods often involve multicomponent reactions or cyclization steps that are accelerated by microwave heating. For example, a microwave-assisted, multicomponent protocol for the synthesis of substituted 3,4-dihydroquinazolinones has been reported. nih.gov

Ultrasonic Synthesis: Ultrasound irradiation has also been demonstrated to be an effective green chemistry tool for the synthesis of quinoline derivatives. mdpi.comnih.govresearchgate.net The use of ultrasound can enhance reaction rates and yields, as seen in the synthesis of 4,6,7,8-tetrahydroquinolin-5(1H)-ones, where reaction times were reduced from hours to minutes and yields were significantly increased compared to conventional heating. nih.gov Ultrasound has also been utilized in the synthesis of hybrid quinoline-imidazole derivatives, highlighting its versatility in heterocyclic chemistry. nih.govrsc.org

Derivatization Strategies for Structural Modification

The 3,4-dihydro-1H-quinolin-2-one core is a versatile platform for structural modification. The presence of a lactam ring, an aromatic ring, and a flexible benzyloxy group provides multiple sites for chemical transformation, allowing for the generation of diverse molecular architectures.

Ring Expansion and Annulation Reactions (e.g., Triazoloquinolines, Oxazines, Thiazines)

The fusion of additional heterocyclic rings to the quinolinone framework is a key strategy for creating novel, complex structures. These annulation reactions can significantly alter the molecule's three-dimensional shape and electronic properties.

Triazoloquinolines : The synthesis of hybrid molecules incorporating a triazole ring is a well-established method for creating complex scaffolds. A common approach is the copper-catalyzed [3+2] cycloaddition (a "click" reaction) between an azide (B81097) and a terminal alkyne. nih.gov For this compound, this could be achieved by first introducing either an azide or an alkyne functionality onto the quinolinone core or the benzyloxy group. For instance, reacting a propargyl-functionalized quinolinone with an azido-containing molecule can tether distinct chemical entities through a stable triazole linker. nih.gov This strategy allows for the combination of the quinolone scaffold with other pharmacophores, creating hybrid molecules with potentially complementary activities. nih.gov

Oxazines and Thiazines : The synthesis of oxazine (B8389632) and thiazine (B8601807) rings typically involves the cyclization of precursors containing both a nucleophilic group (like an amine or thiol) and a reactive electrophilic site. While direct synthesis from this compound is not extensively documented, the general reactivity of the quinolinone scaffold suggests potential pathways. For example, reactions involving the lactam nitrogen or functionalization of the aromatic ring could introduce the necessary groups for subsequent annulation. The synthesis of related tricyclic 1,2-thiazine derivatives often starts from precursors like saccharin, which undergo rearrangement and cyclization with bifunctional reagents such as 1-bromo-2-chloroethane (B52838) or 1-bromo-3-chloropropane (B140262) to form the fused oxazine or oxazepine ring. nih.govsemanticscholar.org Similarly, 1,3-oxazines can be formed through condensation reactions involving aldehydes and amines. researchgate.netresearchgate.net These methods highlight potential, albeit multi-step, routes to fuse oxazine or thiazine rings onto the dihydroquinolinone core.

A general approach for thiazine ring formation involves the reaction of a compound containing an amino group with a suitable sulfur-containing reagent, followed by cyclization. nih.govresearchgate.net

Introduction of Diverse Substituents on the Benzyloxy Moiety

The benzyloxy group is more than a simple protecting group for the 7-hydroxy functionality; it is a site for introducing structural diversity. Modifications to the benzyl ring can fine-tune the molecule's steric and electronic properties.

Research on related quinoline systems demonstrates that substituents on the benzyloxy ring significantly influence molecular properties. nih.gov For example, introducing electron-withdrawing groups like halogens (Cl, F) or electron-donating groups (alkyl, methoxy) at various positions on the benzyl ring of N-(4-(benzyloxy)benzyl)-4-aminoquinolines has been explored. nih.gov In one study, the presence of chlorine or fluorine at the 4-position of the benzyl ring resulted in more potent molecules compared to the unsubstituted analog. nih.gov These findings suggest that similar substitutions on the benzyloxy ring of this compound could be a viable strategy for modulating its chemical behavior.

The synthesis of these derivatives typically involves the reaction of 7-hydroxy-3,4-dihydro-1H-quinolin-2-one with appropriately substituted benzyl halides. google.comchinjmap.com

Table 1: Examples of Substituent Effects on the Benzyloxy Moiety in Related Quinolines Data adapted from studies on N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.

| Substituent on Benzyl Ring | Position | Observation | Reference |

| Chlorine (Cl) | 4- | Increased biological potency in tested systems. | nih.gov |

| Fluorine (F) | 4- | Increased biological potency in tested systems. | nih.gov |

| Unsubstituted | - | Served as a baseline for activity comparison. | nih.gov |

| Di-fluoro (F) | 3,4- | Reduced inhibitory capacity compared to mono-fluoro. | nih.gov |

This table is illustrative of the effects of substitution on the benzyloxy group in a related chemical class and suggests potential modifications for the title compound.

Formation of Hybrid Chemical Scaffolds

Hybridization involves covalently linking two or more distinct chemical scaffolds to create a single molecule with combined features. The 3,4-dihydro-1H-quinolin-2-one structure is an excellent candidate for inclusion in such hybrids. nih.govnih.gov

One effective strategy is to use the quinolinone as a building block in multi-component reactions. For example, a terminal alkyne derivative of the quinolinone can be coupled with an azide-functionalized scaffold (or vice versa) via a click reaction to form a triazole-linked hybrid. nih.gov This approach has been used to tether three quinolone molecules together, demonstrating the feasibility of constructing complex, multi-scaffold architectures. nih.gov Another approach involves the condensation of the quinolinone core with other heterocyclic systems. The reaction of chalcones with various methylene-active compounds can lead to the formation of condensed hybrid systems, a strategy that could potentially be adapted for quinolinone derivatives. researchgate.net

Advanced Spectroscopic and Analytical Methods for Structural Elucidation (General Methods)

The unambiguous characterization of this compound and its derivatives relies on a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is indispensable for determining the precise structure and conformation of this compound derivatives.

¹H NMR : The proton NMR spectrum provides a wealth of information. The protons of the dihydroquinolinone ring typically appear as distinct multiplets. The methylene (B1212753) protons at C3 and C4 usually show complex splitting patterns due to their diastereotopic nature and coupling to each other. The aromatic protons on the quinolinone and benzyloxy rings appear in the downfield region (typically 6.5-8.0 ppm). The benzylic protons (O-CH₂-Ph) are readily identifiable as a singlet around 5.0 ppm, while the N-H proton of the lactam appears as a broad singlet that can exchange with D₂O.

¹³C NMR : The carbon spectrum confirms the number and type of carbon atoms. Key signals include the carbonyl carbon (C=O) of the lactam at ~165-170 ppm, the carbons of the aromatic rings, and the aliphatic carbons of the dihydro- portion of the quinolinone ring.

2D NMR : Techniques like COSY, HSQC, and HMBC are crucial for assigning specific proton and carbon signals and for confirming connectivity within the molecule, especially for complex derivatives formed through annulation or hybridization.

Table 2: Representative ¹H NMR Chemical Shifts for Related Dihydroquinolinone and Benzothiazine Structures

| Protons | Representative Chemical Shift (δ, ppm) | Moiety | Reference |

| Aromatic-H | 7.0 - 8.3 | Quinoline/Benzene (B151609) | nih.govresearchgate.net |

| N-H (Amide/Sulfonamide) | 10.9 - 11.2 | Lactam/Thiazine | researchgate.net |

| N=CH | 8.8 - 9.3 | Hydrazone | researchgate.net |

| Ring Methylene (-CH₂-) | 2.5 - 4.1 | Dihydro-ring systems | nih.gov |

This table provides a general guide to the expected chemical shift regions for protons in the title compound and its derivatives based on data from structurally similar molecules.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. nsf.govupi.edu The spectrum of this compound is characterized by several distinct absorption bands.

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Description | Reference |

| N-H Stretch (Lactam) | 3200 - 3400 | Medium to strong, broad | nih.gov |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | researchgate.net |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | researchgate.net |

| C=O Stretch (Lactam) | 1650 - 1690 | Strong, sharp | nih.govnih.gov |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to strong, multiple bands | instanano.com |

| C-O-C Stretch (Ether) | 1200 - 1250 (asymmetric) | Strong | instanano.com |

| C-O-C Stretch (Ether) | 1000 - 1100 (symmetric) | Strong | instanano.com |

| C-N Stretch (Amide) | 1250 - 1350 | Medium | instanano.com |

The presence of these characteristic peaks provides definitive evidence for the integrity of the main structural features of the molecule. When the compound is derivatized, new peaks corresponding to the introduced functional groups (e.g., -N₃ azide at ~2100 cm⁻¹, -C≡C-H alkyne at ~2150 and ~3300 cm⁻¹) will appear, confirming the success of the chemical transformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for the structural elucidation of synthetic compounds, providing valuable information on molecular weight and fragmentation patterns. For this compound, mass spectral analysis is essential to confirm its identity and structural integrity.

While specific, detailed research findings on the mass spectrometry of this compound are not widely available in the reviewed literature, the expected molecular weight can be calculated based on its chemical formula, C16H15NO2. The theoretical monoisotopic mass is 253.1103 g/mol . In mass spectrometry, this would typically be observed as the protonated molecule [M+H]⁺ at m/z 254.1176.

Although a detailed fragmentation pattern for this specific molecule is not published, general fragmentation behaviors of related quinolinone and benzyl ether structures can provide insight into the expected fragmentation pathways. The fragmentation of the molecular ion would likely involve key bond cleavages that are characteristic of its structure.

A plausible fragmentation pathway for this compound would be the cleavage of the benzylic ether bond. This is often a facile fragmentation due to the stability of the resulting benzyl cation. This cleavage would result in two primary fragments: the benzyl cation (C7H7⁺) and the 7-hydroxy-3,4-dihydro-1H-quinolin-2-one radical cation.

The benzyl cation is a well-known fragment in mass spectrometry and is observed at an m/z of 91. This fragment can further undergo rearrangement to the more stable tropylium (B1234903) ion, which is also observed at m/z 91. The presence of a prominent peak at m/z 91 would be a strong indicator of the benzyloxy group in the molecule.

The other fragment, the 7-hydroxy-3,4-dihydro-1H-quinolin-2-one radical cation, would have a theoretical m/z of 163.06. Further fragmentation of this portion of the molecule could occur, for example, through the loss of carbon monoxide (CO) from the lactam ring, a common fragmentation for such structures. This would result in a fragment ion at m/z 135.07.

A summary of the expected key ions in the mass spectrum of this compound is presented in the table below.

| Ion | Formula | Theoretical m/z | Description |

| [M+H]⁺ | C16H16NO2⁺ | 254.12 | Protonated molecular ion |

| [M]⁺˙ | C16H15NO2⁺˙ | 253.11 | Molecular ion |

| Fragment 1 | C7H7⁺ | 91.05 | Benzyl/Tropylium cation |

| Fragment 2 | C9H8NO2⁺ | 162.05 | Fragment resulting from loss of benzyl group |

| Fragment 3 | C8H8NO⁺ | 134.06 | Fragment from loss of CO from Fragment 2 |

It is important to note that this fragmentation pattern is predictive and based on the general principles of mass spectrometry. Experimental verification through high-resolution mass spectrometry (HRMS) would be necessary to confirm the exact masses and elemental compositions of the fragments and to provide a definitive structural confirmation of this compound.

Structure Activity Relationship Sar Studies of 7 Benzyloxy 3,4 Dihydro 1h Quinolin 2 One Derivatives

Systematic Investigation of Substituent Effects on Biological Efficacy

The biological activity of 7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one derivatives is significantly influenced by the nature and position of various substituents. Understanding these effects is crucial for the rational design of more potent and selective compounds.

Role of the Benzyloxy Substituent at the C7 Position

The substituent at the C7 position of the 3,4-dihydro-1H-quinolin-2-one scaffold plays a pivotal role in modulating biological activity. While direct SAR studies on the 7-benzyloxy group are not extensively documented in publicly available research, the influence of related substituents at this position provides valuable insights. For instance, the analog 7-Amino-3,4-dihydro-1H-quinolin-2-one has been investigated as an inhibitor of human carbonic anhydrase (CA) isoforms. nih.gov This compound demonstrated isoform-selective inhibition, being a potent inhibitor of isoforms hCA VII, IX, XII, and XIV, while showing weak or no inhibition against others like hCA I and II. nih.gov

Interestingly, the inhibition mechanism of 7-Amino-3,4-dihydro-1H-quinolin-2-one does not involve the hydrolysis of the lactam ring, a mechanism observed for the structurally similar coumarins. nih.gov This suggests that the bicyclic amino-quinolinone scaffold itself is the active species. The amino group at the C7 position is crucial for this activity. It can be inferred that the benzyloxy group in this compound, while electronically different from an amino group, also significantly influences the electronic properties of the quinolinone ring system, thereby affecting its interaction with biological targets. The size and lipophilicity of the benzyloxy group compared to a smaller, more polar amino or hydroxyl group would also dictate the binding affinity and selectivity for different target proteins. The 7-hydroxyl analog, 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone, is known to be a weak inhibitor of monoamine oxidase-A (MAO-A). medchemexpress.com

Influence of Modifications at the N1 Position

The N1 position of the 3,4-dihydro-1H-quinolin-2-one core is a key site for chemical modification that can significantly impact pharmacological activity. Substitution at this position can alter the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, as well as its metabolic stability.

While specific SAR studies on N1-substituted this compound are not prevalent, research on related scaffolds highlights the importance of this position. For example, in a series of 3,4-dihydro-1H-quinazolin-2-one derivatives designed as CDK5 inhibitors, modifications at the N1 position were found to be critical for potency. rsc.org The introduction of various substituents at N1 allowed for the exploration of the binding pocket and optimization of interactions with the target enzyme. Generally, the introduction of small alkyl or substituted aryl groups at the N1 position can lead to enhanced biological activity, depending on the specific target. These substitutions can influence the orientation of the molecule within the binding site and introduce new points of interaction.

Impact of Substitutions on the Quinolone Ring System

Modifications to the quinolone ring system of this compound, beyond the C7 and N1 positions, have a profound effect on the biological efficacy of the resulting derivatives. The aromatic portion of the quinolone ring, as well as the saturated lactam ring, can be substituted to fine-tune activity.

Studies on a series of 3,4-dihydroquinolin-2(1H)-ones as combined inhibitors of thromboxane (B8750289) A2 synthase and cAMP phosphodiesterase have provided detailed SAR for this scaffold. nih.gov For instance, the introduction of 1H-imidazol-1-yl or 3-pyridyl substituents at various positions of the dihydroquinolinone core led to compounds with potent inhibitory activities. nih.gov The nature and position of these substituents were critical in determining the potency and selectivity for each target.

Positional Isomerism and its Implications for Activity Profiles

Positional isomerism, which involves changing the position of a substituent on the quinolone ring, can have a dramatic impact on the biological activity profile of this compound derivatives. Moving the benzyloxy group from the C7 position to other positions, such as C5, C6, or C8, would likely result in compounds with significantly different pharmacological properties.

The importance of substituent positioning is well-illustrated in studies of other quinoline (B57606) derivatives. For example, a study on positional isomers of mannose-quinoline conjugates demonstrated that different regioisomers exhibited varied antioxidant and antibacterial activities. rsc.org Furthermore, one specific regioisomer showed significant antiproliferative activity against human tumor cells only when complexed with copper(II) ions, highlighting the subtle yet critical role of substituent placement. rsc.org

In another example, the antimicrobial activity of methylenedioxy positional isomers of oxolinic acid was investigated. The study revealed that both the 5,6-methylenedioxy and 7,8-methylenedioxy isomers were less active than the parent compound, oxolinic acid. nih.gov This underscores that the specific location of a substituent is a key determinant of biological efficacy. For this compound, the electronic and steric environment of the C7 position, in conjunction with the benzyloxy group, likely creates a specific pharmacophore that is optimal for a particular biological target. Altering this position would disrupt this pharmacophore, potentially leading to a loss of activity or the emergence of a new activity profile.

Correlation between Molecular Features and Pharmacological Potency

The pharmacological potency of this compound derivatives is intrinsically linked to their three-dimensional molecular features. Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are instrumental in elucidating these correlations.

Molecular docking studies on related quinoline and quinazolinone scaffolds have provided insights into the potential binding modes of these compounds with their biological targets. For instance, docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors have shown that specific hydrogen bonds and hydrophobic interactions with the active site residues are crucial for high binding affinity. nih.gov Similarly, docking studies of 2,3-dihydroquinazolin-4(1H)-one derivatives have been used to predict their α-amylase and α-glucosidase inhibitory activity. researchgate.net

These computational approaches can be applied to this compound derivatives to understand how the benzyloxy group, N1 substituents, and modifications on the quinolone ring contribute to binding. Key molecular features that often correlate with potency include:

Hydrogen bond donors and acceptors: The lactam moiety and the ether oxygen of the benzyloxy group can participate in hydrogen bonding.

Hydrophobic interactions: The benzene (B151609) ring of the benzyloxy group and the aromatic part of the quinolone core can engage in hydrophobic and π-π stacking interactions.

Electronic properties: The distribution of electron density across the molecule, influenced by various substituents, affects electrostatic interactions with the target.

By systematically modifying the structure of this compound and correlating these changes with biological activity through experimental testing and computational modeling, a robust SAR can be established. This knowledge is invaluable for the design of new derivatives with enhanced potency and selectivity.

Table of SAR Findings for Dihydroquinolinone Derivatives

| Scaffold Position | Modification | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C7 | Amino group | Isoform-selective inhibition of carbonic anhydrases. nih.gov | nih.gov |

| C7 | Hydroxyl group | Weak MAO-A inhibition. medchemexpress.com | medchemexpress.com |

| N1 | Various substituents (in related quinazolinones) | Critical for CDK5 inhibitory potency. rsc.org | rsc.org |

| Quinolone Ring | 1H-imidazol-1-yl or 3-pyridyl substituents | Potent inhibition of thromboxane A2 synthase and cAMP phosphodiesterase. nih.gov | nih.gov |

Investigations of Biological Activities of 7 Benzyloxy 3,4 Dihydro 1h Quinolin 2 One and Its Analogs

Monoamine Oxidase (MAO) Inhibitory Activity

Derivatives of 3,4-dihydro-2(1H)-quinolinone have been systematically synthesized and evaluated as inhibitors of the A and B isoforms of human monoamine oxidase (MAO). researchgate.net These enzymes are significant targets in medicinal chemistry, with inhibitors used in the treatment of neurological disorders. nih.gov

Studies have shown that 3,4-dihydro-2(1H)-quinolinone derivatives generally exhibit inhibitory activity against both MAO-A and MAO-B. researchgate.net The position of substitution on the quinolinone core is critical for activity. Research indicates that substitution at the C7 position of the 3,4-dihydro-2(1H)-quinolinone scaffold results in substantially more potent MAO-B inhibition compared to substitution at the C6 position. researchgate.net Specifically, a benzyloxy group at the C7 position is more favorable for potent MAO-B inhibition than phenylethoxy or phenylpropoxy substituents. researchgate.net

Further modifications, such as adding halogen substituents to the benzyloxy phenyl ring, have been shown to enhance the inhibitory properties. researchgate.net For instance, the analog 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone was identified as a highly potent MAO-B inhibitor with an IC₅₀ value of 2.9 nM. researchgate.net Another study on C6- and C7-substituted derivatives found that all tested compounds were MAO-B specific, with the most potent inhibitor displaying an IC₅₀ value of 0.0014 µM. nih.gov

A key finding in the investigation of these compounds is their pronounced selectivity for the MAO-B isoform over MAO-A. researchgate.netnih.gov This selectivity is a desirable trait for potential therapeutic applications. For example, 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone exhibits a 2,750-fold selectivity for MAO-B over MAO-A. researchgate.net In a broader study of 14 different C6 and C7 substituted 3,4-dihydro-2(1H)-quinolinone derivatives, the selectivity for MAO-B ranged from 99-fold to an exceptional 40,000-fold. nih.gov The quinolin-2-one scaffold itself has been identified as playing a key role in conferring this selectivity towards the MAO-B isoform. nih.gov

Table 1: MAO-B Inhibition and Selectivity of 7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one Analogs

| Compound | MAO-B IC₅₀ (nM) | Selectivity for MAO-B over MAO-A (fold) | Reference |

| 7-(3-Bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone | 2.9 | 2,750 | researchgate.net |

| Most potent in a series of 14 C6/C7 substituted analogs (unspecified structure) | 1.4 | 99 to 40,000 | nih.gov |

Anticonvulsant Properties

The quinoline (B57606) structure is a recognized pharmacophore in the development of antiepileptic drugs. nih.gov Consequently, analogs of this compound have been synthesized and assessed for their potential to prevent or mitigate seizures.

Anticonvulsant activity of these compounds is commonly evaluated using standard preclinical models in mice, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scMet or scPTZ) test. nih.govnih.gov The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures. nih.govnih.gov

In a study of 1-substituted-7-benzyloxy-4,5-dihydro- researchgate.netnih.govnih.govtriazolo[4,3-a]quinolines, an analog of the core compound, the derivative 7-benzyloxy-4,5-dihydro- researchgate.netnih.govnih.govtriazolo[4,3-a]quinoline (compound 4a) was identified as the most active. nih.gov It demonstrated an median effective dose (ED₅₀) of 17.3 mg/kg in the MES test and 24 mg/kg in the scMet test. nih.gov

A crucial aspect of developing new antiepileptic agents is to ensure they have a wide margin of safety and low neurotoxicity. nih.gov The rotarod test in mice is the standard procedure for measuring motor impairment and neurological deficit, providing a median toxic dose (TD₅₀). nih.govnih.gov

For the series of 1-substituted-7-benzyloxy-4,5-dihydro- researchgate.netnih.govnih.govtriazolo[4,3-a]quinolines, the safest compound was identified as 1-phenyl-7-benzyloxy-4,5-dihydro- researchgate.netnih.govnih.govtriazolo[4,3-a]quinoline (compound 4g). nih.gov This compound exhibited a TD₅₀ value greater than 300 mg/kg. nih.gov The ratio of neurotoxicity to anticonvulsant potency is expressed as the Protective Index (PI = TD₅₀/ED₅₀), with a higher value indicating a better safety profile. nih.govnih.gov

The therapeutic potential of new anticonvulsant compounds is often benchmarked against existing antiepileptic drugs (AEDs). nih.gov The Protective Index (PI) is a key metric for this comparison. For compound 4g (1-phenyl-7-benzyloxy-4,5-dihydro- researchgate.netnih.govnih.govtriazolo[4,3-a]quinoline), the PI value was determined to be 13, a value noted as being better than that of most marketed antiepileptic drugs. nih.gov Another study on a different quinoline derivative, 2-substituted-7-heptyloxy-4,5-dihydro- researchgate.netnih.govnih.govtriazolo[4,3-a]-quinolin-1(2H)-one, reported a PI of 39.0, which was significantly greater than that of the established drugs phenytoin (B1677684) and carbamazepine. nih.gov Such comparisons highlight the potential for these novel quinoline-based structures to offer an improved safety and efficacy profile over some conventional AEDs. nih.govnih.gov

Table 2: Anticonvulsant Activity and Neurotoxicity of this compound Analogs

| Compound | MES ED₅₀ (mg/kg) | scMet ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) | Reference |

| 7-Benzyloxy-4,5-dihydro- researchgate.netnih.govnih.govtriazolo[4,3-a]quinoline | 17.3 | 24.0 | Not Reported | Not Reported | nih.gov |

| 1-Phenyl-7-benzyloxy-4,5-dihydro- researchgate.netnih.govnih.govtriazolo[4,3-a]quinoline | >300 / 23 = 13 | Not Reported | >300 | 13 | nih.gov |

Antidepressant-Like Effects

The potential of 3,4-dihydro-1H-quinolin-2-one derivatives as antidepressant agents has been a subject of scientific investigation, with researchers employing established behavioral models to screen for activity.

The forced swimming test (FST) is a widely used behavioral model in rodents to screen for potential antidepressant efficacy. nih.govnih.gov In this test, a reduction in the duration of immobility is interpreted as an antidepressant-like effect.

A series of 1-[ω-(4-substituted phenyl-1-piperazinyl)alkyl]-3,4-dihydro-2(1H)-quinolinone derivatives were synthesized and evaluated for their antidepressant potential. acs.orgnih.gov Notably, a single administration of compounds 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride and its mesylate salt demonstrated antidepressant-like activity by significantly reducing immobility time in the mouse FST. acs.orgnih.gov This effect was observed at doses of 1 and 10 mg/kg, distinguishing them from the classic antidepressant imipramine, which required repeated administrations to show a similar effect. acs.orgnih.gov

Further studies on other substituted 3,4-dihydro-1H-quinolin-2-one derivatives also revealed significant antidepressant activity in the FST at doses of 50 or 100 mg/kg. researchgate.net These findings underscore the potential of the 3,4-dihydro-1H-quinolin-2-one scaffold as a template for developing novel antidepressant drugs. acs.orgnih.govresearchgate.net

Table 1: Antidepressant-Like Activity of 3,4-Dihydro-1H-quinolin-2-one Analogs in the Forced Swimming Test (FST)

| Compound | Species | Effect on Immobility Time | Reference |

|---|---|---|---|

| 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride | Mouse | Reduced | acs.org, nih.gov |

| 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone mesylate | Mouse | Reduced | acs.org, nih.gov |

| Substituted 3,4-dihydro-1H-quinolin-2-one derivatives | Mouse | Reduced | researchgate.net |

Anti-proliferative and Antitumor Activities

The quinolinone core structure and its analogs have been explored for their potential as anticancer agents, with studies focusing on their ability to inhibit the growth of various cancer cell lines.

Derivatives of the quinolin-2(1H)-one and related quinazolinone scaffolds have demonstrated cytotoxic effects against a range of human cancer cell lines. For instance, a novel dihydroquinoline derivative was tested against VERO (normal human skin keratinocytes), B16F10 (mouse melanoma), and MDA-MB-231 (metastatic breast adenocarcinoma) cell lines, with the results indicating its potential as an anticancer agent. nih.gov

In another study, quinoline derivatives bearing a 2(3H)-furanone scaffold were synthesized and evaluated for their in vitro antitumor activity against breast and colon cancer cell lines, with some compounds showing satisfactory activity. figshare.com Furthermore, a series of 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones displayed promising antiproliferative activity against a panel of four human cancer cell lines: Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and A-549 (lung). nih.gov Several of these analogs exhibited potent activity with GI₅₀ values in the nanomolar range. nih.gov Similarly, benzo[f]quinoline (B1222042) derivatives have been screened against HCT116 (colon) and MCF7 (breast) cancer cell lines, with some showing very strong inhibitory effects. nih.gov

Research has also focused on the broad-spectrum nature of the antiproliferative effects of these compounds. A comprehensive study involving 57 compounds from two families, 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H) ones, revealed them to be broad-spectrum cytotoxic agents. rsc.org These compounds were screened against a diverse panel of human cancer cell lines, including HT29 (colon), U87 and SJ-G2 (glioblastoma), MCF-7 (breast), A2780 (ovarian), H460 (lung), A431 (skin), Du145 (prostate), BE2-C (neuroblastoma), and MIA (pancreas). rsc.org

Particularly noteworthy was 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one , which exhibited potent growth inhibition with activity less than 50 nM against the HT29, U87, A2780, H460, and BE2-C cell lines. rsc.org This highlights the potential of the dihydroquinazolinone scaffold, a close structural relative of dihydroquinolinone, in developing wide-ranging anticancer therapies. rsc.org

Table 2: Antiproliferative Activity of Dihydroquinolinone Analogs and Related Compounds

| Compound Family | Tested Cancer Cell Lines | Activity | Reference |

|---|---|---|---|

| Dihydroquinoline derivative | B16F10 (mouse melanoma), MDA-MB-231 (breast adenocarcinoma) | Potential anticancer agent | nih.gov |

| 3-((2-oxo-5-(p-tolyl)furan-3(2H)-ylidene)methyl)quinolin-2(1H)-one derivatives | Breast and Colon | Satisfactory antitumor activity | figshare.com |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), A-549 (lung) | Promising antiproliferative activity (nM range) | nih.gov |

| 2,3-Dihydroquinazolin-4(1H)-ones | HT29, U87, SJ-G2, MCF-7, A2780, H460, A431, Du145, BE2-C, MIA | Broad-spectrum cytotoxicity | rsc.org |

| Benzo[f]quinoline derivatives | HCT116 (colon), MCF7 (breast) | Very strong to moderate inhibitory activity | nih.gov |

Antimicrobial Properties

The quinoline and quinolinone frameworks are integral to many synthetic antibacterial agents. nih.gov Consequently, derivatives of 3,4-dihydro-1H-quinolin-2-one have been investigated for their antimicrobial capabilities.

The antibacterial potential of compounds related to the 3,4-dihydro-1H-quinolin-2-one structure has been assessed against various bacterial pathogens. In one study, a series of 3,4-dihydroquinoxalin-2(1H)-one derivatives, which are structurally similar, were synthesized and tested. researchgate.net Some of these compounds displayed moderate to good antibacterial activity against the tested strains, with derivatives containing a fluorine substituent showing notable activity. researchgate.net

Molecular hybridization, a strategy to create multi-target drug candidates, has been used to synthesize quinoline-1H-1,2,3-triazole hybrids. nih.gov One such hybrid demonstrated broad-spectrum antibacterial activity against methicillin-resistant S. aureus (Gram-positive), as well as E. coli and A. baumannii (Gram-negative). nih.gov

Furthermore, novel quinazoline-2,4(1H,3H)-dione derivatives, another related class of compounds, were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. nih.gov Certain compounds in this series exhibited a broad bioactive spectrum, with one derivative showing specific and potent activity against the Gram-negative bacterium Escherichia coli. nih.gov These studies indicate that the core quinolinone scaffold is a promising starting point for the development of new antibacterial agents. nih.govnih.govnih.gov

Table 3: Antimicrobial Activity of Dihydroquinolinone Analogs and Related Heterocycles

| Compound Family | Tested Bacterial Strains | Activity | Reference |

|---|---|---|---|

| 3,4-Dihydroquinoxalin-2(1H)-one derivatives | Various bacterial strains | Moderate to good antibacterial activity | researchgate.net |

| Quinoline-1H-1,2,3-triazole molecular hybrids | S. aureus (MRSA), E. coli, A. baumannii, K. pneumoniae | Broad-spectrum antibacterial activity | nih.gov |

| Quinazoline-2,4(1H,3H)-dione derivatives | Gram-positive and Gram-negative strains | Broad bioactive spectrum; specific activity against E. coli | nih.gov |

Assessment of Antifungal Efficacy

The antifungal potential of compounds structurally related to this compound has been explored against various fungal pathogens. While specific data on this compound is not extensively detailed, studies on analogous quinoline and quinazolinone cores reveal a promising area of investigation.

Pyrrolo[1,2-a]quinoline derivatives, for instance, have been identified as potential antifungal agents against Candida albicans. nih.gov In one study, several analogues were tested, with derivatives BQ-06, BQ-07, and BQ-08 demonstrating the highest potency, showing minimum inhibitory concentrations (MICs) of 0.4 µg/mL. nih.gov Other related compounds, BQ-01, BQ-03, and BQ-05, also showed significant activity with MICs of 0.8 µg/mL. nih.gov

Furthermore, quinazoline (B50416) derivatives, which are structurally similar to quinolinones, have been evaluated. The compound 3-(4-Phenyl-thiazol-2-yl)-2-thioxo-2, 3-dihydro-1H-quinazolin-4-one (DDVKT4Q) exhibited notable activity against several Aspergillus species. biorxiv.org Its potency was established at a concentration of 3.125 µ g/disc in a disc diffusion assay and 15.625 µg/mL in a microbroth dilution assay. biorxiv.org Another study involving 1,2,3-triazole-conjugates of quinazolin-4-ones found that several compounds showed noticeable activity against Candida albicans ATCC 10231, with MIC values of 1.25 mg/mL. researchgate.net

| Compound Class | Fungal Strain | Reported Activity (MIC) | Reference |

| Pyrrolo[1,2-a]quinoline Analogs (BQ-06, BQ-07, BQ-08) | Candida albicans | 0.4 µg/mL | nih.gov |

| Pyrrolo[1,2-a]quinoline Analogs (BQ-01, BQ-03, BQ-05) | Candida albicans | 0.8 µg/mL | nih.gov |

| 3-(4-Phenyl-thiazol-2-yl)-2-thioxo-2, 3-dihydro-1H-quinazolin-4-one | Aspergillus species | 15.625 µg/mL | biorxiv.org |

| (1,2,3-Triazol-1-yl)quinazolin-4-ones (9aa–aj) | Candida albicans ATCC 10231 | 1.25 mg/mL | researchgate.net |

Cholinesterase Inhibitory Activity

The 3,4-dihydro-1H-quinolin-2-one scaffold is a key feature in compounds designed to inhibit cholinesterase enzymes, which are significant targets in the management of neurodegenerative conditions like Alzheimer's disease. nih.gov

Research into quinolinone and dihydroquinolinone derivatives has revealed promising inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov A study focusing on diversely functionalized quinolinones and dihydroquinolinones identified several compounds with significant inhibitory activity. nih.gov Although specific IC50 values for this compound were not reported, the study highlighted that certain dihydroquinolinone analogs, such as DQN7, showed promising inhibition against both human recombinant AChE (hrAChE) and BuChE (hrBuChE). nih.gov

Another study on 2,3-dihydro-1H-cyclopenta[b]quinoline derivatives, which are analogs, identified compound 6h as a highly potent and selective AChE inhibitor with an IC50 value of 3.65 nM. researchgate.net This was significantly more active than the reference drug tacrine. The study found that, in general, the synthesized compounds displayed a higher affinity for AChE and a lower affinity for BuChE compared to tacrine. researchgate.net

| Compound | Target Enzyme | IC50 Value (nM) | Reference |

| Compound 6h (analog) | AChE | 3.65 | researchgate.net |

| Tacrine (reference) | AChE | 7.7 | researchgate.net |

| Compound 6h (analog) | BuChE | 148 | researchgate.net |

| Tacrine (reference) | BuChE | 2.5 | researchgate.net |

Other Pharmacological Activities (e.g., Anti-inflammatory)

The pharmacological profile of the 3,4-dihydro-2(1H)-quinolinone scaffold extends beyond cholinesterase inhibition to include a range of other activities. nih.gov A significant area of investigation has been its anti-inflammatory potential.

A study on a series of 7-alkoxy-1-amino-4,5-dihydro nih.govnih.govnih.govtriazole[4,3-a]quinolines, which are direct analogs derived from a quinolinone precursor, demonstrated notable anti-inflammatory effects. nih.gov The compounds were assessed for their ability to inhibit xylene-induced ear edema in mice. Among the synthesized compounds, the 7-benzyloxy derivative, specifically 7-(benzyloxy)-4,5-dihydro nih.govnih.govnih.govtriazolo[4,3-a]quinolin-1-amine (5f) , exhibited a high degree of anti-inflammatory activity. nih.gov It produced a 52% inhibition of edema, an effect comparable to the standard anti-inflammatory drug ibuprofen, which showed 55% inhibition under the same conditions. nih.gov Another analog, 7-(p-chlorobenzyloxy)-4,5-dihydro nih.govnih.govnih.govtriazolo[4,3-a]quinolin-1-amine (5i), was even more potent, with 58% inhibition. nih.gov

| Compound | Anti-inflammatory Activity (% Inhibition) | Reference |

| 7-(Benzyloxy)-4,5-dihydro nih.govnih.govnih.govtriazolo[4,3-a]quinolin-1-amine (5f) | 52% | nih.gov |

| 7-(p-Chlorobenzyloxy)-4,5-dihydro nih.govnih.govnih.govtriazolo[4,3-a]quinolin-1-amine (5i) | 58% | nih.gov |

| Ibuprofen (Reference Drug) | 55% | nih.gov |

The broader class of 3,4-dihydro-2(1H)-quinolinone moieties is present in various pharmacologically active agents, indicating its versatility. nih.gov These activities include phosphodiesterase inhibition, β-adrenergic receptor blocking, and vasopressin receptor antagonism. nih.gov

Mechanistic Elucidation of Biological Effects

Investigation of Ligand-Target Interactions and Receptor Binding

Research into 3,4-dihydro-2(1H)-quinolinone derivatives has identified monoamine oxidase B (MAO-B) as a primary molecular target. Structure-activity relationship (SAR) studies have demonstrated that the substitution pattern on the quinolinone core is critical for inhibitory potency. Specifically, a benzyloxy group at the C7 position, as seen in 7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one, is more favorable for MAO-B inhibition than substitutions at other positions, such as C6. This C7-benzyloxy substitution leads to significantly more potent inhibition compared to other functionalities like phenylethoxy or phenylpropoxy groups at the same position.

The interaction with MAO-B is driven by the specific chemical architecture of the ligand. The enzyme's active site features a "hydrophobic pocket," and the benzyloxy group is thought to form favorable hydrophobic and van der Waals interactions within this pocket, contributing to a stable ligand-enzyme complex. MAO-B contains a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor, which is central to its catalytic activity. youtube.com Reversible inhibitors like the quinolinone derivatives bind non-covalently to the enzyme's active site, preventing the substrate (e.g., dopamine) from accessing the FAD cofactor and thus halting its degradation. youtube.com

While MAO-B is a well-documented target, the dihydroquinolinone scaffold is structurally related to other biologically active molecules. For instance, certain dihydroisoquinolinone derivatives have been developed as high-affinity ligands for the sigma-2 receptor, which is implicated in various cancers and neuropathic pain. Although the core is different, this suggests that quinolinone-based structures possess the potential for diverse receptor interactions depending on their specific substitution patterns.

Detailed Studies on Enzyme Inhibition Mechanisms (e.g., Competitive Inhibition)

Derivatives of 3,4-dihydro-2(1H)-quinolinone are characterized as potent, selective, and reversible inhibitors of human monoamine oxidase B (MAO-B). The mechanism of inhibition is typically competitive, where the inhibitor molecule competes with the endogenous substrate for binding to the enzyme's active site. This reversible binding is a key feature, distinguishing these compounds from irreversible MAO inhibitors that form a permanent covalent bond with the enzyme.

Studies on a series of C7-substituted 3,4-dihydro-2(1H)-quinolinones have documented their high potency, with many analogues exhibiting IC₅₀ values in the nanomolar range. The selectivity for MAO-B over the MAO-A isoform is a critical attribute, as MAO-A inhibition is associated with undesirable side effects like the "cheese effect." For example, the derivative 7-(3-bromobenzyloxy)-3,4-dihydro-2(1H)-quinolinone shows an IC₅₀ value of 2.9 nM for MAO-B and a remarkable 2750-fold selectivity over MAO-A. This high selectivity underscores the precise fit of the C7-substituted quinolinone scaffold within the MAO-B active site.

The table below presents the MAO-B inhibitory activities of selected 7-substituted 3,4-dihydro-2(1H)-quinolinone derivatives, illustrating the structure-activity relationship.

| Compound | Substituent at C7 | MAO-B IC₅₀ (nM) | MAO-A IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |

| 1 | Benzyloxy | 14 | >10000 | >714 |

| 2 | 2-Bromobenzyloxy | 4.8 | 9800 | 2041 |

| 3 | 3-Bromobenzyloxy | 2.9 | 8000 | 2758 |

| 4 | 4-Bromobenzyloxy | 5.0 | >10000 | >2000 |

| 5 | 3-Chlorobenzyloxy | 5.5 | >10000 | >1818 |

| 6 | 4-Fluorobenzyloxy | 12 | >10000 | >833 |

Data sourced from studies on MAO-B inhibition by quinolinone derivatives.

This competitive and reversible inhibition mechanism makes these compounds promising candidates for therapeutic applications where modulating dopamine (B1211576) levels is beneficial, such as in Parkinson's disease.

Modulation of Specific Biological Pathways (e.g., Autophagy Pathways)

The inhibition of MAO-B can influence broader biological pathways beyond direct neurotransmitter metabolism. One such pathway of significant interest is autophagy, the cellular process for degrading and recycling misfolded proteins and damaged organelles. Dysregulation of autophagy is a known factor in the pathology of neurodegenerative diseases like Parkinson's disease, where the accumulation of protein aggregates, such as α-synuclein, is a hallmark feature. nih.gov

MAO-B inhibitors have been shown to exert neuroprotective effects that may be linked to the modulation of autophagy. nih.gov By preventing the oxidative stress generated by MAO-B activity (which produces hydrogen peroxide), these inhibitors can protect mitochondria from damage. nih.gov Healthy mitochondrial function is essential for the proper initiation and execution of autophagy. Furthermore, some studies suggest that MAO-B inhibitors can delay the aggregation of α-synuclein, a process intimately linked with autophagic clearance mechanisms. nih.gov Research has shown that MAO-B inhibition can facilitate the secretion of α-synuclein through a non-classical pathway, which may help reduce its intracellular accumulation and subsequent toxicity. jneurosci.org

While direct modulation of autophagy by this compound has not been explicitly detailed, its potent MAO-B inhibitory action places it in a class of compounds with the potential to influence this critical cellular maintenance pathway, thereby contributing to its neuroprotective profile.

Blood-Brain Barrier Permeability and Distribution Studies (In Vitro and In Silico)

For any compound targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical prerequisite. The permeability of this compound and its analogues can be predicted and assessed using both computational (in silico) and experimental (in vitro) methods.

In Silico Prediction: General guidelines for CNS drugs suggest that favorable BBB permeability is associated with specific physicochemical properties. These "rules of thumb" include a molecular weight (MW) of ≤ 400-450 g/mol , a calculated logarithm of the partition coefficient (ClogP) of ≤ 5, and a topological polar surface area (TPSA) of < 90 Ų. For this compound, these properties are favorable for CNS penetration.

Physicochemical Properties of this compound

Molecular Weight: 267.31 g/mol

XLogP3: 3.1

Topological Polar Surface Area (TPSA): 40.5 Ų

Hydrogen Bond Donors: 1

Hydrogen Bond Acceptors: 2

These calculated values fall well within the preferred ranges for BBB penetration, suggesting that the compound has a high likelihood of reaching its CNS target.

In Vitro Studies: Experimental validation is crucial. The parallel artificial membrane permeability assay (PAMPA) is a common in vitro method used to predict passive BBB permeability. Studies on novel 3,4-dihydroquinolin-2(1H)-one analogues have utilized the PAMPA-BBB assay to evaluate their CNS penetration potential. Results from these assays showed that several quinolinone derivatives exhibited high permeability, supporting the in silico predictions. glpbio.com More advanced in vitro models, such as those using microfluidic "BBB-on-a-chip" technology with co-cultures of human brain microvascular endothelial cells and astrocytes, provide an even more physiologically relevant system for assessing drug permeability. capes.gov.br These models can measure permeability coefficients that are often comparable to in vivo values. capes.gov.br

The combination of favorable in silico properties and supportive in vitro data on related analogues suggests that this compound is likely to be BBB-permeable.

Pharmacokinetic Considerations in Preclinical Development

The journey of a promising compound from discovery to clinical application involves rigorous preclinical evaluation of its absorption, distribution, metabolism, and excretion (ADME) properties, collectively known as pharmacokinetics. For the quinolinone class of compounds, several key pharmacokinetic parameters are essential for development.

Metabolic Stability: A compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, determines its half-life and potential for drug-drug interactions. Preclinical studies on related heterocyclic compounds often include in vitro assays to assess inhibitory potential against major CYP isozymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). For example, some related drug candidates have been shown to have weak or no significant inhibition of major CYP enzymes, which is a favorable characteristic.

Oral Bioavailability: For convenient administration, oral bioavailability is a highly desired property. This parameter is influenced by factors such as aqueous solubility, intestinal permeability, and first-pass metabolism. Preclinical studies in animal models (e.g., rats, dogs) are conducted to determine the fraction of an orally administered dose that reaches systemic circulation. For instance, optimization efforts on a series of quinolinone derivatives as enzyme inhibitors led to a preclinical candidate with good oral bioavailability. nih.govacs.org

Plasma Protein Binding: The extent to which a drug binds to plasma proteins like albumin affects its distribution and the concentration of free, active drug available to interact with its target. High plasma protein binding can limit the amount of drug that crosses the BBB. This is another critical parameter assessed during preclinical development.

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and reactivity of molecules like 7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one. While specific DFT studies on this exact molecule are not prevalent in the literature, the methodology is widely applied to quinoline (B57606) and quinolinone derivatives to elucidate their molecular and electronic properties. acs.org

DFT calculations are used to optimize the molecular geometry of the compound, determining the most stable three-dimensional conformation. These calculations also provide insights into the electronic properties by mapping the distribution of electron density and identifying the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between HOMO and LUMO is a critical parameter, as it helps to determine the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity.

Furthermore, these quantum chemical methods can predict various molecular descriptors that are crucial for understanding the molecule's behavior. acs.org Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated to build a comprehensive profile of the compound's reactivity. acs.orgnih.gov This information is invaluable for predicting how the molecule might interact with biological targets. researchgate.net

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | Indicates the molecule's potential to act as an electron donor in reactions with biological targets. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | Indicates the molecule's potential to act as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A key indicator of molecular stability and chemical reactivity. |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. | Helps in understanding the charge distribution and polarity of the molecule. |

| Chemical Hardness (η) | Measures the resistance to a change in electron distribution or charge transfer. | Correlates with the stability and reactivity of the molecule. |

Molecular Docking and Dynamics Simulations for Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. pandawainstitute.com For this compound and its analogs, docking simulations are employed to predict how they bind to the active site of a biological target, such as an enzyme or receptor. biointerfaceresearch.comnih.gov This method is instrumental in virtual screening and hit identification. pandawainstitute.com The process involves preparing the 3D structures of both the ligand (the quinolinone derivative) and the protein target. The docking algorithm then samples numerous possible conformations and orientations of the ligand within the protein's binding site, calculating a "docking score" for each pose, which estimates the binding affinity. nih.govmdpi.com

Studies on similar quinoline and quinolinone derivatives have used molecular docking to explore their binding modes with various targets, including HIV reverse transcriptase, HCV NS5B polymerase, and tubulin. biointerfaceresearch.comnih.govresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues in the active site, that are crucial for binding. nih.govresearchgate.net

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. pandawainstitute.com MD simulations model the movement of atoms and molecules, providing a more dynamic picture of the binding interaction and helping to confirm the stability of the docked pose. pandawainstitute.com

| Compound Class | Protein Target | Binding Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Quinoline Derivatives | HIV Reverse Transcriptase (4I2P) | -8.5 to -9.5 | LYS 101, PRO 236 nih.gov |

| Benzo[f]quinoline (B1222042) Derivatives | HCV NS5B Polymerase (3SKA) | -8.48 | CYS 366, ASN 411 nih.govresearchgate.net |

| Quinoline Derivatives | Tubulin (1SA0) | -7.0 to -8.5 | CYS 241, LEU 248, ALA 316 biointerfaceresearch.com |

| 4-Benzyloxy-quinazoline Derivatives | PfDHFR-TS (3JSU) | -9.5 to -9.9 | LEU 46, ASP 54, SER 111 pandawainstitute.com |

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are powerful tools in medicinal chemistry for predicting the activity of newly designed molecules before their synthesis. mdpi.com For quinoline derivatives, numerous QSAR studies have been conducted to guide the design of new agents with improved potency against targets for cancer, malaria, and other diseases. biointerfaceresearch.commdpi.com

2D-QSAR models use molecular descriptors calculated from the 2D structure, such as physicochemical properties (e.g., logP, molar refractivity) and topological indices, to build a regression model. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the 3D properties of the molecules. mdpi.comnih.gov These methods require aligning a set of molecules and calculating their steric and electrostatic fields. The resulting contour maps provide a visual guide, indicating regions where modifications to the molecular structure would likely increase or decrease biological activity. rsc.orgnih.gov For example, a CoMFA map might show that adding a bulky group in a specific region is favorable for activity. mdpi.com

Statistically robust QSAR models, validated internally and externally, can reliably predict the biological activity of new compounds within the same class. mdpi.com

| Descriptor Type | Example Descriptor | Physicochemical Meaning |

|---|---|---|

| Electronic | Dipole Moment | Represents the polarity of the molecule, influencing interactions with polar residues in a binding site. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability. |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol and water; indicates hydrophobicity. |

| Topological | Wiener Index | Describes molecular branching and size. |

| 3D-QSAR Fields | CoMFA/CoMSIA Fields | Represents steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties in 3D space. |

Prediction of Activity Spectra for Substances (PASS) Analysis

Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the biological activity profile of a drug-like molecule based on its 2D structure. The PASS algorithm compares the structure of a query molecule against a large database of known biologically active substances.

The output of a PASS analysis is a list of potential biological activities, each with a corresponding probability of being active (Pa) and inactive (Pi). Activities with high Pa values are considered the most likely for the compound. This tool is particularly useful in the early stages of drug discovery for identifying novel applications for existing compounds or for predicting the potential effects and side effects of new chemical entities. While specific PASS analyses for this compound are not documented, the technique is applicable to quinoline derivatives to explore their potential pharmacological profiles. researchgate.net

| Predicted Biological Activity | Pa (Probability Active) | Pi (Probability Inactive) |

|---|---|---|

| Antineoplastic | 0.850 | 0.005 |

| Kinase Inhibitor | 0.795 | 0.012 |

| Antiparasitic | 0.720 | 0.021 |

| Antibacterial | 0.680 | 0.035 |

| Anti-inflammatory | 0.550 | 0.090 |

In Silico Tools for Drug Design and Lead Prioritization

The computational techniques described above are integrated into a comprehensive in silico workflow for modern drug design and lead prioritization. mdpi.comsemanticscholar.org This approach allows researchers to design and evaluate virtual compounds, prioritizing the most promising candidates for chemical synthesis and biological testing, which significantly reduces the time and cost associated with drug discovery. researchgate.net

The process often begins with a library of virtual compounds based on a core scaffold like that of this compound. QSAR models are then used to predict the biological activity of these virtual analogs, allowing for an initial screening. mdpi.com The most promising candidates are then subjected to molecular docking studies to evaluate their potential binding affinity and mode of interaction with a specific protein target. nih.gov Compounds that show favorable docking scores and interaction patterns are then further analyzed using molecular dynamics simulations to confirm the stability of the protein-ligand complex. This multi-step computational screening process allows for the rational design of molecules with enhanced potency and selectivity, ultimately leading to the prioritization of a small number of high-quality lead compounds for synthesis and experimental validation. nih.gov

| Step | Computational Tool/Method | Purpose |

|---|---|---|

| 1. Library Design | Chemical drawing software | Create a virtual library of analogs based on the lead scaffold. |

| 2. Activity Prediction | QSAR / 3D-QSAR Models | Predict the biological activity of the virtual compounds and filter out inactive ones. |

| 3. Target Binding Prediction | Molecular Docking | Screen compounds for their ability to bind to a specific protein target; rank by binding affinity. |

| 4. Binding Stability Analysis | Molecular Dynamics (MD) Simulation | Evaluate the stability of the highest-scoring ligand-protein complexes over time. |

| 5. Pharmacokinetic Prediction | ADMET Prediction Tools | Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. |

| 6. Lead Prioritization | Integrated Data Analysis | Select a small number of top-ranked candidates for synthesis and in vitro/in vivo testing. |

Advanced Derivatization and Analog Development Strategies

Design Principles for Novel 7-Benzyloxy-3,4-dihydro-1H-quinolin-2-one Analogs

The design of novel analogs of this compound is guided by established medicinal chemistry principles aimed at enhancing efficacy, improving ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and ensuring chemical accessibility. nih.gov A primary strategy is pharmacophore-oriented molecular design, which leverages the quinolinone scaffold as a template for developing new chemical entities. nih.gov Key design principles include:

Structure-Activity Relationship (SAR)-Directed Optimization : This approach involves systematically modifying the functional groups and ring systems of the parent molecule to establish a clear relationship between its structure and biological activity. nih.gov For the this compound scaffold, this could involve altering substituents on the benzyloxy group or the quinolinone ring to probe interactions with biological targets.

Bio-isosterism : This principle involves replacing functional groups with others that have similar physical or chemical properties, a technique known as bioisosteric replacement. nih.govresearchgate.net For example, the benzyloxy ether linkage could be replaced with other groups to modulate potency, stability, or selectivity. researchgate.net Replacing a carboxylic acid group with a tetrazole ring is a classic example of using an isostere to improve metabolic stability and pharmacokinetic properties. researchgate.net

Molecular Hybridization : This strategy involves covalently fusing two or more pharmacophores to create a single molecule with the potential for multiple mechanisms of action or improved properties. researchgate.net Combining the quinolinone core with other heterocyclic systems like triazoles, thiazoles, or pyrazoles is a common approach to generate novel analogs with enhanced biological profiles. researchgate.net

Scaffold Hopping and Ring Variation : To explore new chemical space and optimize binding interactions, the core quinolinone structure can be replaced by other heterocyclic systems, such as benzoxazinones or benzothiazines. researchgate.net This can lead to improved selectivity for a target and novel intellectual property. researchgate.net

Computational and Structure-Based Design : Modern drug design often employs computer-aided techniques. nih.govnih.gov If the structure of the biological target is known, structure-based design can guide the optimization of analogs to improve binding affinity. nih.gov Techniques like free energy perturbation (FEP) calculations can predict the binding affinities of modified compounds, accelerating the lead optimization process. nih.gov

Synthesis and Biological Evaluation of Specific Analog Classes

Building upon the core design principles, specific classes of analogs derived from the quinolinone scaffold have been synthesized and evaluated for their biological potential.

Triazolo[4,3-a]quinoline and Related Fused Heterocycles

The fusion of a triazole ring to the quinoline (B57606) core results in triazolo[4,3-a]quinolines and related systems, a class of compounds investigated for various therapeutic activities. The synthesis of these fused heterocycles often involves the reaction of a suitable quinolinone precursor with reagents that enable the formation of the triazole ring. For instance, 4-azidoquinolin-2(1H)-ones can be reacted with active methylene (B1212753) compounds to yield 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones. nih.gov

Biological evaluation of these hybrids has demonstrated significant potential. Several quinoline-triazole hybrids have been reported to possess promising antimicrobial, anticancer, and antiviral activities. researchgate.net The combination of these two pharmacophores can lead to compounds with enhanced potency against both drug-sensitive and drug-resistant cancer cell lines. researchgate.net For example, certain novel 7H- nih.govresearchgate.netrsc.orgtriazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazine derivatives have been synthesized and evaluated as antimicrobial agents. growingscience.com Similarly, a series of triazolo[1,5-a]quinoline derivatives were synthesized and showed notable in vitro anticancer activity against hepatocellular liver carcinoma (HEPG2) and breast adenocarcinoma (MCF-7) cell lines, as well as antibacterial and antifungal properties. rsc.orgresearchgate.net

Table 1: Biological Activity of Selected Triazolo[1,5-a]quinoline Derivatives

| Compound | Target Cell Line/Organism | Activity | Reference |

|---|---|---|---|

| Compound 4 | MCF-7 (Breast Cancer) | Strong inhibitory effects | rsc.org |

| Compound 8 | MCF-7 (Breast Cancer) | Moderate activity | rsc.org |

| Compound 19 | MCF-7 (Breast Cancer) | Moderate activity | rsc.org |

| Compound 16 | HEPG2 (Liver Cancer) | Moderate activity | rsc.org |

| Compound 19 | HEPG2 (Liver Cancer) | Moderate activity | rsc.org |

| Compound 17 | Bacillus cereus, Escherichia coli, Rhizoctonia sp. | High inhibitory effect | rsc.org |

Quinolone-Thiazole and Pyrazole (B372694) Hybrids

The hybridization of quinolones with other five-membered heterocycles like thiazole (B1198619) and pyrazole has yielded compounds with a broad spectrum of biological activities. rsc.orguj.edu.pl The thiazole ring is a key structural feature in many biologically active compounds and can be used as a pharmacophore or a bioisosteric scaffold to modulate pharmacokinetic properties. nih.govresearchgate.net

The synthesis of these hybrids can be achieved through various synthetic routes. For example, quinoline-thiazole hybrids have been conveniently synthesized using ultrasound irradiation, which offers short reaction times and good yields. rsc.org Similarly, the synthesis of pyrazole derivatives often involves the condensation of hydrazines with β-ketoesters or the cyclization of α,β-unsaturated ketones. ijpsr.comnih.gov

Biological studies have highlighted the potential of these hybrids. A series of thiazole-chalcone hybrids were evaluated for antitubercular and antiproliferative activities, with some compounds showing potent activity against prostate cancer cell lines. nih.gov Quinolone-1,2,3-triazole-aniline hybrids have been synthesized and evaluated as potential antitubercular and anti-HIV agents, with some derivatives showing promising activity against the wild-type HIV-1 subtype B. mdpi.com Furthermore, 1H-pyrazolo[3,4-b]quinolines have been extensively studied for their fluorescent properties and biological activities. uj.edu.pl

Table 2: Biological Activity of Selected Quinolone-Thiazole and Pyrazole Hybrids

| Compound Class | Hybrid Type | Biological Activity | Key Findings | Reference |

|---|---|---|---|---|

| Thiazole-Chalcone Hybrids | Quinolone-Thiazole | Antiproliferative | Compound 20 showed promising activity against prostate cancer cell line (DU-145) with an IC50 of 6.86 ± 1 µM. | nih.gov |

| Quinolone-1,2,3-triazole-aniline Hybrids | Quinolone-Triazole | Anti-HIV | Compound 11h exhibited potent in vitro activity against HIV-1 subtype B with an IC50 of 0.01032 µM. | mdpi.com |

| Thiazole-Quinoline Hybrids | Quinolone-Thiazole | Anticancer | Compound 4c showed promising cytotoxicity against the HL-60 leukemia cell line with an IC50 value of 2.41 μM. | rsc.org |

Benzoxazinone (B8607429) and Benzothiazine Scaffold Modifications

Scaffold modification, or "scaffold hopping," involves replacing the central molecular core with a structurally different one while maintaining similar biological activity. Replacing the 3,4-dihydro-1H-quinolin-2-one core with related bicyclic scaffolds like benzoxazinone or benzothiazine represents a key strategy for lead optimization. This approach can lead to compounds with improved properties, such as enhanced selectivity or better ADMET profiles, and can also generate novel intellectual property. researchgate.net

The synthesis of these modified scaffolds would involve multi-step synthetic sequences starting from appropriately substituted precursors. While direct synthetic examples starting from this compound are not prevalent in the provided search results, the general principles of heterocyclic synthesis would apply. For example, the synthesis of benzoxazinones might involve the cyclization of an ortho-aminophenol derivative, while benzothiazines could be prepared from an ortho-aminothiophenol precursor.

The biological evaluation of these new scaffolds would be crucial to determine if the desired activity is retained or improved. This strategy of scaffold modification is a powerful tool in medicinal chemistry to overcome challenges associated with a particular chemical series, such as toxicity or poor pharmacokinetics.

Strategies for Lead Optimization and Compound Improvement

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising lead compound to convert it into a clinical candidate. nih.gov For analogs of this compound, several strategies can be employed for improvement: